2-Butyl-7-(ethoxycarbonyl)undec-4-enoate
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Overview
Description
2-Butyl-7-(ethoxycarbonyl)undec-4-enoate is an organic compound classified as an α,β-unsaturated carboxylic ester. This compound features a conjugated ester carbonyl group and a double bond at the α,β position, making it a versatile molecule in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-7-(ethoxycarbonyl)undec-4-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-7-(ethoxycarbonyl)undec-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The α,β-unsaturated ester can undergo nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-Butyl-7-(ethoxycarbonyl)undec-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butyl-7-(ethoxycarbonyl)undec-4-enoate involves its interaction with various molecular targets. The conjugated ester group can participate in nucleophilic addition reactions, leading to the formation of new bonds and the modification of molecular structures. The pathways involved include the activation of the ester carbonyl group and the subsequent reaction with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl acrylate: Another α,β-unsaturated ester used in polymer production.
2-Hydroxyethyl methacrylate: Used in the manufacture of hydrogels and contact lenses.
2-Propenoic acid, 2-methyl-, 3,3,5-trimethylcyclohexyl ester: Employed in the production of specialty polymers.
Uniqueness
2-Butyl-7-(ethoxycarbonyl)undec-4-enoate is unique due to its specific structural features, including the butyl and ethoxycarbonyl groups, which confer distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
62456-96-6 |
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Molecular Formula |
C18H31O4- |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-butyl-7-ethoxycarbonylundec-4-enoate |
InChI |
InChI=1S/C18H32O4/c1-4-7-11-15(17(19)20)13-9-10-14-16(12-8-5-2)18(21)22-6-3/h9-10,15-16H,4-8,11-14H2,1-3H3,(H,19,20)/p-1 |
InChI Key |
ZHDAZXVOLZMFFB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC=CCC(CCCC)C(=O)OCC)C(=O)[O-] |
Origin of Product |
United States |
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